2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine
Overview
Description
“2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
Imidazole, the core structure in “2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine”, is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Antibacterial Activity
The compound has been explored in the context of antibacterial properties. A study by Prasad (2021) involved synthesizing derivatives of a similar compound, which were evaluated for their antibacterial activity. This research contributes to the understanding of the antibacterial potential of related compounds (Prasad, 2021).
Luminescent Properties
Veltri et al. (2020) focused on the synthesis of luminescent fused imidazole bicyclic acetic esters. The core structure present in these compounds is similar to 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine, suggesting potential applications in the field of luminescence (Veltri et al., 2020).
Anti-Inflammatory and Antioxidant Agents
Shankar et al. (2017) synthesized a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazole analogs, demonstrating potential anti-inflammatory and antioxidant activities. This research highlights the therapeutic potential of related structures in treating inflammation and oxidative stress (Shankar et al., 2017).
Polymerization and Oligomerization Catalysts
Obuah et al. (2014) explored the use of pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes as catalysts for the oligomerization and polymerization of ethylene. This indicates a potential application of similar compounds in polymer science (Obuah et al., 2014).
Chemical Synthesis
Several studies have focused on the synthesis of heterocyclic derivatives from imidazole, demonstrating the compound's utility in chemical synthesis and the creation of novel structures with potential biological activities (Saadi, 2018).
Future Directions
Imidazole derivatives, including “2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine”, may have potential for development into new drugs . They have shown a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-(2-pyrazin-2-ylimidazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-1-5-14-6-4-13-9(14)8-7-11-2-3-12-8/h2-4,6-7H,1,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVSWXYPMDAFMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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